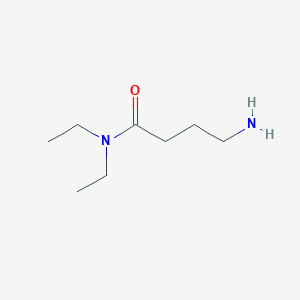
rac Hydroxy Tizanidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Hydroxy Tizanidine Hydrochloride is a metabolite of Tizanidine, a centrally acting α2-adrenergic agonist used primarily as a muscle relaxant. The compound has the molecular formula C9H9Cl2N5OS and a molecular weight of 306.17 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac Hydroxy Tizanidine Hydrochloride involves multiple steps, starting from the precursor Tizanidine. The process typically includes the hydroxylation of Tizanidine under controlled conditions to introduce the hydroxy group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
it is likely that the process involves large-scale chemical synthesis techniques similar to those used in laboratory settings, but optimized for higher yields and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
rac Hydroxy Tizanidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, reverting to its precursor form.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the chlorine atoms .
Applications De Recherche Scientifique
rac Hydroxy Tizanidine Hydrochloride has several scientific research applications, including:
Mécanisme D'action
rac Hydroxy Tizanidine Hydrochloride exerts its effects primarily through its interaction with α2-adrenergic receptors. By acting as an agonist at these receptors, it inhibits the release of excitatory neurotransmitters like glutamate and aspartate, leading to reduced neuronal firing and muscle relaxation . This mechanism is similar to that of its precursor, Tizanidine, but the presence of the hydroxy group may alter its binding affinity and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tizanidine: The precursor compound, also an α2-adrenergic agonist used as a muscle relaxant.
Clonidine: Another α2-adrenergic agonist with similar pharmacological effects but different chemical structure.
Brimonidine: Used primarily in the treatment of glaucoma, it shares structural similarities with Tizanidine.
Guanfacine: Used in the treatment of attention deficit hyperactivity disorder (ADHD), it also acts on α2-adrenergic receptors.
Uniqueness
rac Hydroxy Tizanidine Hydrochloride is unique due to the presence of the hydroxy group, which may influence its pharmacokinetic and pharmacodynamic properties. This modification can lead to differences in its metabolism, receptor binding affinity, and overall efficacy compared to its precursor and other similar compounds .
Propriétés
IUPAC Name |
2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5OS.ClH/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9;/h1-2,6,16H,3H2,(H2,11,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGLZBVUVNNRIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=N1)NC2=C(C=CC3=NSN=C32)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849602 |
Source


|
| Record name | 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125292-31-1 |
Source


|
| Record name | 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





